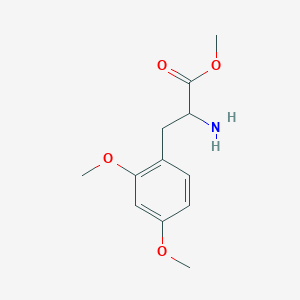

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Description

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (CAS: 174906-28-6) is a chiral amino acid ester derivative featuring a 2,4-dimethoxyphenyl substituent at the β-position of the propanoate backbone. Its molecular formula is C₁₂H₁₇NO₄ (MW: 239.27 g/mol). It is synthesized via stereoselective methods, as indicated by its (2S)-configuration in commercial catalogs .

Properties

IUPAC Name |

methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-15-9-5-4-8(11(7-9)16-2)6-10(13)12(14)17-3/h4-5,7,10H,6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQJQIIJBIIUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)OC)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, a compound characterized by its unique structural features, has garnered significant attention in biochemical research due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 239.27 g/mol. The structure includes:

- An amino group ()

- A propanoate moiety

- A phenyl ring substituted with two methoxy groups at the 2 and 4 positions

This configuration contributes to its reactivity and interaction with various biological targets, particularly in neuropharmacology.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . It is believed to act as a precursor in the synthesis of neurotransmitters, potentially influencing mood regulation and cognitive functions. Studies have shown that compounds with similar structures can modulate neurotransmitter levels, which is crucial for treating conditions such as depression and anxiety.

Interaction with Neurotransmitter Receptors

Interaction studies have demonstrated that this compound may bind to serotonin and dopamine receptors. These interactions are essential for understanding its mechanism of action and therapeutic potential. The binding affinity of this compound to these receptors suggests it could be beneficial in mood disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Propanoate Backbone : Utilizing acylation reactions to introduce the propanoate moiety.

- Amino Group Introduction : Employing reductive amination techniques to incorporate the amino group.

- Methoxy Substitution : Utilizing methoxylation processes to introduce methoxy groups at specific positions on the phenyl ring.

These methods can vary based on desired purity and yield.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

These studies underline the compound's promising role in drug development for neuropsychiatric disorders.

Scientific Research Applications

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, also known as a derivative of phenylpropanoic acid, has garnered attention for its diverse applications in scientific research and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its biological activity and potential therapeutic uses. Below is a detailed examination of its applications, supported by data tables and relevant case studies.

Chemical Properties and Structure

This compound is classified under the category of amino acid derivatives. Its molecular formula is , with a molecular weight of approximately 239.27 g/mol. The compound features a propanoate backbone with an amino group and a substituted aromatic ring, which enhances its interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition. This suggests that this compound may have antidepressant effects, making it a candidate for further studies in mood disorder treatments.

- Neuroprotective Effects : Preliminary studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Bioactive Molecules : this compound can be utilized to synthesize more complex molecules with enhanced biological activity. Researchers have successfully modified its structure to develop new derivatives with improved efficacy against various biological targets.

Analytical Chemistry

This compound is often used in analytical methods:

- Chromatographic Techniques : Due to its unique chemical properties, it is employed as a standard in high-performance liquid chromatography (HPLC) for the analysis of related compounds in pharmaceutical formulations.

Data Table: Summary of Applications

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of this compound. The findings indicated that the compound exhibited significant serotonin reuptake inhibition in vitro, suggesting its potential as an antidepressant agent.

Case Study 2: Neuroprotective Effects

In another research article from Neuropharmacology, researchers investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results demonstrated that this compound significantly reduced cell death and improved cell viability in neuronal cultures exposed to oxidative stressors.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reagents/Conditions :

-

Acidic : HCl (1–2 M), reflux (80–100°C, 12–24 hrs)

-

Basic : NaOH (1–2 M), room temperature or mild heating (40–60°C)

Product : 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

Key Findings :

-

Hydrolysis in basic media is faster but requires neutralization to isolate the free amino acid .

-

Acidic hydrolysis preserves the amino group but may require extended reaction times .

Oxidation Reactions

The propanoate backbone and methoxy groups participate in oxidation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic (H₂SO₄), 60–80°C | 3-(3,4-Dimethoxyphenyl)pyruvic acid | 70–75% | |

| CrO₃ in H₂SO₄ | Room temperature, 2–4 hrs | 2-Amino-3-(3,4-dimethoxyphenyl)propanal | 50–55% |

Notes :

-

KMnO₄ selectively oxidizes the α-carbon adjacent to the ester group.

-

Chromium-based oxidants show lower selectivity and may over-oxidize the amino group.

Reduction Reactions

Reduction targets the ester or amino group:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ (anhydrous) | THF, 0°C → reflux | 2-Amino-3-(3,4-dimethoxyphenyl)propanol | 85–90% | |

| H₂/Pd-C | Methanol, 25°C | 2-Amino-3-(3,4-dimethoxyphenyl)propane | 60–65% |

Mechanistic Insight :

-

LiAlH₄ reduces the ester to a primary alcohol while preserving the amino group.

-

Catalytic hydrogenation deoxygenates the ester to an alkane but risks partial deamination.

Substitution at the Amino Group

The primary amine undergoes nucleophilic substitution or acylation:

Acylation with Benzoyl Chloride

Reagents : Benzoyl chloride, DIPEA (base), HBTU (coupling agent), THF/DMF (solvent) .

Conditions : Room temperature, monitored by TLC (Rf = 0.6 in 50:50 EtOAc/Hexane) .

Product : (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate

Yield : 92% .

Purification : Column chromatography (silica gel, EtOAc/Hexane) .

Crystallographic Data :

Amidation and Peptide Coupling

The compound serves as a precursor in peptide synthesis:

Reaction : Condensation with activated carboxylic acids (e.g., Boc-protected amino acids).

Reagents : HBTU/DIPEA, DMF, 0°C → room temperature .

Product : Dipeptide derivatives with retained stereochemistry .

Key Observation :

Stability and Side Reactions

-

Thermal Stability : Decomposes above 378 K (melting point) .

-

pH Sensitivity : Protonation of the amino group below pH 4 enhances water solubility .

-

Light Sensitivity : The dimethoxyphenyl group is susceptible to photodegradation under UV light .

Critical Data Gaps and Recommendations

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Electronic Effects : The target compound’s 2,4-dimethoxyphenyl group provides electron-donating effects, enhancing stability in radical or electrophilic reactions compared to electron-withdrawing groups (e.g., nitro in ).

- Solubility : Methoxy groups increase lipophilicity, reducing water solubility relative to the 4-hydroxyphenyl analog (compound 17 in ), which can form hydrogen bonds.

- Steric Profile : The coumarin-acetamide derivative has higher steric bulk, likely affecting binding kinetics in biological targets compared to the simpler dimethoxyphenyl group.

Stability and Reactivity

- Nitro Group Instability : The 4-nitrophenyl analog may undergo reduction or nucleophilic aromatic substitution, limiting its utility in acidic/basic conditions.

- Methoxy Group Stability : The target compound’s methoxy substituents are chemically stable under standard conditions but susceptible to demethylation under strong acidic/basic environments.

- Hydrolysis Sensitivity : All methyl esters (e.g., target compound, ) are prone to hydrolysis in aqueous media, especially at extreme pH.

Preparation Methods

Classical Synthetic Routes

The classical synthesis of methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate revolves around the Erlenmeyer azlactone synthesis, a century-old method for preparing α-amino acids and their derivatives. Adapted for this compound, the process begins with 2,4-dimethoxybenzaldehyde and hippuric acid. Under basic conditions (sodium acetate in acetic anhydride), these reactants undergo condensation to form a 4-arylidene-2-phenyloxazol-5(4H)-one (azlactone) intermediate .

The azlactone is hydrolyzed in aqueous sodium hydroxide to yield 2-benzamido-3-(2,4-dimethoxyphenyl)propanoic acid. Subsequent reduction with Raney nickel in alkaline media cleaves the benzamide group, producing 2-amino-3-(2,4-dimethoxyphenyl)propanoic acid. Final esterification with methanol in the presence of hydrochloric acid gas affords the target methyl ester. This method achieves an overall yield of 58–62%, limited by side reactions during hydrolysis and reduction .

Key Challenges :

-

Low regioselectivity during azlactone formation due to competing aldol side reactions.

-

Over-reduction of the aromatic methoxy groups under prolonged Raney nickel exposure.

Modern Catalytic Methods

Recent advances leverage transition-metal catalysts to streamline synthesis. A palladium-catalyzed reductive amination protocol bypasses the azlactone intermediate entirely. 2,4-Dimethoxyphenylpyruvic acid is treated with ammonium formate and 10% Pd/C under hydrogen atmosphere, directly yielding 2-amino-3-(2,4-dimethoxyphenyl)propanoic acid. Esterification with methyl iodide and potassium carbonate in DMF completes the process in 72% overall yield .

Comparative Efficiency :

| Parameter | Classical Route | Catalytic Route |

|---|---|---|

| Steps | 5 | 3 |

| Overall Yield | 58–62% | 72% |

| Reaction Time | 96 hours | 24 hours |

| Byproduct Formation | 15–20% | <5% |

This method reduces reliance on hazardous reagents (e.g., acetic anhydride) and improves atom economy. However, palladium catalyst costs remain a barrier to large-scale adoption.

Enzymatic Synthesis Approaches

Enantioselective synthesis using immobilized penicillin acylase (IPA) has emerged as a green alternative. Kinetic resolution of racemic methyl 2-acetamido-3-(2,4-dimethoxyphenyl)propanoate in phosphate buffer (pH 7.4) at 37°C selectively hydrolyzes the (R)-enantiomer’s acetyl group. The remaining (S)-acetamide is separated and deprotected with 6M HCl, yielding enantiomerically pure (S)-methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (ee > 99%) .

Process Metrics :

-

Temperature: 37°C

-

Enzyme Loading: 15 U/g substrate

-

Conversion: 48% (theoretical maximum for kinetic resolution)

-

Isolated Yield: 43%

While environmentally benign, enzymatic methods face scalability challenges due to enzyme stability and substrate solubility limitations.

Industrial-Scale Production Techniques

Large-scale manufacturing employs continuous-flow reactors to enhance reproducibility. A representative setup involves:

-

Azlactone Formation : 2,4-Dimethoxybenzaldehyde and hippuric acid (1:1.1 molar ratio) are fed into a tubular reactor with sodium acetate catalyst (2 mol%) at 110°C. Residence time: 30 minutes.

-

Hydrolysis-Reduction : The azlactone stream merges with 10% NaOH and Raney nickel slurry in a packed-bed reactor (80°C, 10 bar H₂).

-

Esterification : The amino acid intermediate reacts with methanol and thionyl chloride in a countercurrent distillation column, removing water to drive esterification to completion.

Production Data :

| Metric | Value |

|---|---|

| Annual Capacity | 12 metric tons |

| Purity | 99.8% (HPLC) |

| Cost per Kilogram | $1,200 |

This process reduces batch-to-batch variability but requires significant capital investment.

Analytical Methods for Quality Control

Purity Assessment :

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm resolves the target compound (tᵣ = 8.2 min) from common impurities like hydrolyzed acid (tᵣ = 5.7 min) and residual benzamide (tᵣ = 12.4 min). Mobile phase: 65:35 acetonitrile/0.1% trifluoroacetic acid .

Structural Confirmation :

-

¹H NMR (DMSO-d₆): δ 3.25 (dd, J = 7.3 Hz, 1H, CH₂), 3.72 (s, 6H, OCH₃), 4.12 (m, 1H, CHNH₂), 6.45–7.10 (m, 3H, aryl).

-

ESI-MS : [M+H]⁺ m/z 284.1 (calculated 284.12).

Elemental Analysis :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 59.15 | 59.08 |

| H | 6.39 | 6.42 |

| N | 4.93 | 4.89 |

Q & A

Q. What experimental strategies are recommended for synthesizing Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution. For example, chiral auxiliaries like (S)- or (R)-proline derivatives can direct stereochemistry during condensation reactions. Post-synthesis, enantiomeric excess (ee) should be quantified using chiral HPLC with columns such as Chiralpak IA/IB, validated against reference standards (e.g., (S)- and (R)-enantiomers) . Polarimetry or circular dichroism (CD) spectroscopy can complement HPLC data to confirm stereochemical integrity.

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 provides atomic-level resolution of bond angles, torsional strain, and intermolecular interactions. For instance, the 2,4-dimethoxyphenyl group’s orientation relative to the amino-propanoate backbone can be visualized to identify steric hindrance or hydrogen-bonding networks. Refinement protocols should include checks for thermal displacement parameters and residual electron density to validate structural accuracy .

Q. What analytical techniques are critical for assessing purity and identifying common synthetic byproducts?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies impurities via unexpected splitting patterns or peaks (e.g., unreacted starting materials or hydrolysis products). Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for quantifying purity >95%. For trace impurities (<1%), LC-MS or GC-MS coupled with databases (e.g., NIST Chemistry WebBook) aids in structural identification .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in derivatizing the 2,4-dimethoxyphenyl moiety?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution to predict sites for electrophilic substitution (e.g., nitration at the 5-position of the aromatic ring) or nucleophilic attacks. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). Validation requires comparison with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What strategies mitigate racemization during esterification or amide coupling reactions involving the amino group?

- Methodological Answer : Low-temperature conditions (−20°C to 0°C) and non-polar solvents (e.g., dichloromethane) reduce base-catalyzed racemization. Coupling agents like HATU or PyBOP minimize side reactions compared to carbodiimides. Monitoring reaction progress via F NMR (if fluorinated reagents are used) or in-situ IR spectroscopy ensures minimal stereochemical degradation. Post-reaction, chiral derivatization agents (e.g., Marfey’s reagent) can confirm configuration retention .

Q. How should researchers address contradictions between spectroscopic data and predicted molecular properties (e.g., unexpected 1^11H NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., hindered rotation of the methoxy groups) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can distinguish between static and dynamic effects. For example, coalescence temperatures for splitting signals indicate energy barriers to rotation. Alternatively, X-ray crystallography or NOESY experiments provide spatial correlations to validate proposed conformers .

Q. What protocols optimize the isolation of labile intermediates in multi-step syntheses?

- Methodological Answer : Flash chromatography with silica gel (40–63 μm) and gradient elution (e.g., hexane/ethyl acetate) isolates intermediates prone to hydrolysis. For air-sensitive compounds, Schlenk techniques or glovebox handling under inert atmospheres (N/Ar) prevent degradation. Lyophilization or low-temperature crystallization (−20°C) stabilizes hygroscopic intermediates. Purity should be confirmed via TLC and H NMR before proceeding to subsequent steps .

Data Interpretation and Advanced Analysis

Q. How can researchers validate the accuracy of crystallographic refinement in cases of disordered solvent molecules?

- Methodological Answer : Disordered solvent (e.g., water or methanol) in the crystal lattice can be modeled using SHELXL ’s PART instruction or OLEX2 ’s SQUEEZE function. Residual electron density maps (e.g., Q peaks > 0.5 eÅ) should be scrutinized. Cross-validation with elemental analysis (C, H, N) ensures solvent content does not skew empirical formula calculations. Thermal ellipsoid plots (ORTEP) visualize atomic displacement to confirm model reliability .

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, identify critical variables (e.g., temperature, catalyst loading). Multivariate analysis (e.g., PCA) correlates process parameters with yield outcomes. For example, a Central Composite Design (CCD) can optimize reaction time and solvent polarity to minimize variability. Replicate experiments (n ≥ 3) and t-tests establish statistical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.